Quercetin-3-O-neohesperidose
Description
Overview of Flavonoids and Flavonol Glycosides in Academic Research
Flavonoids are a diverse group of naturally occurring polyphenolic compounds found in a wide variety of plants, including fruits, vegetables, grains, and flowers. nih.govcambridge.org These secondary metabolites are characterized by a benzo-γ-pyrone structure and are integral to plant physiology, contributing to pigmentation, UV protection, and defense against pathogens. cambridge.orgmdpi.com In academic research, flavonoids have garnered significant attention for their potential biological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com
Flavonols represent a major subgroup of flavonoids, distinguished by a ketone group and a hydroxyl group at the 3-position of the C ring. nih.govcambridge.org Prominent examples of flavonols that are extensively studied include quercetin (B1663063), kaempferol (B1673270), and myricetin. nih.gov In nature, flavonols predominantly exist not as free aglycones, but as flavonol glycosides, where one or more hydroxyl groups are attached to a sugar moiety. frontiersin.orgnih.gov This glycosylation significantly increases the structural diversity of flavonols. cas.cz The type and position of the attached sugar or sugars can vary, leading to a vast array of compounds such as glucosides, rhamnosides, and galactosides. researchgate.net Research in this area focuses on the isolation, identification, and characterization of these glycosides to understand their distribution in the plant kingdom and their potential applications. mdpi.com
Significance of Glycosylation in Flavonoid Research
Glycosylation, the enzymatic process of attaching a carbohydrate to a flavonoid aglycone, is a critical modification that significantly influences the compound's physicochemical properties and biological relevance. cas.cznih.gov One of the most notable effects of glycosylation is the enhancement of a flavonoid's water solubility and stability. researchgate.netresearchgate.net This increased solubility can improve the bioavailability of these compounds. researchgate.net
The addition of a sugar moiety can also modulate the biological activity of the parent flavonoid. nih.gov While the aglycone form may exhibit more potent antioxidant activity in some in vitro assays, glycosylation can enhance specific bioactivities. nih.govresearchgate.net For instance, the presence of certain sugars, like rhamnose in neohesperidosides, plays a crucial role in the properties of the flavonoid glycoside. researchgate.net The process of glycosylation is also the final step in the biosynthesis of these secondary metabolites in plants, contributing to their vast structural and functional diversity. cas.cz Researchers are actively exploring enzymatic and biotechnological methods for the targeted glycosylation of flavonoids to create novel derivatives with potentially enhanced properties. frontiersin.orgresearchgate.net
Definition and Contextualization of Quercetin-3-O-neohesperidose within Phytochemical Research
This compound is a specific flavonol glycoside. Structurally, it consists of the flavonol aglycone, quercetin, linked to the disaccharide neohesperidose at the 3-hydroxyl group. Neohesperidose is composed of rhamnose and glucose. This compound is a naturally occurring phytochemical found in various plant sources. biosynth.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H30O16 | biosynth.comnih.gov |
| Molecular Weight | 610.5 g/mol | biosynth.com |
| IUPAC Name | 3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | nih.gov |
| CAS Number | 32453-36-4 | nih.gov |
| Synonyms | Calendoflavobioside | nih.gov |
Table 2: Natural Sources of this compound
| Plant Source | Family | Part of Plant |
| Callicarpa bodinieri | Verbenaceae | Not specified |
| Eucommia ulmoides (Pollen) | Eucommiaceae | Pollen |
| Nelumbo nucifera (Lotus) | Nelumbonaceae | Leaves, Petals |
| Prunus serotina | Rosaceae | Leaves |
| Calendula officinalis | Asteraceae | Inflorescence |
| Vicia faba (Broad Bean) | Fabaceae | Not specified |
| Lysimachia nummularia | Primulaceae | Not specified |
This table is based on information from multiple sources. biosynth.commedchemexpress.comnih.govresearchgate.netmdpi.comptfarm.plbioline.org.br
Structure
2D Structure
3D Structure
Properties
CAS No. |
29322-06-3 |
|---|---|
Molecular Formula |
C27H30O16 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
3-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c1-8-17(33)24(18(34)15(7-28)39-8)41-26-21(37)20(36)22(38)27(43-26)42-25-19(35)16-13(32)5-10(29)6-14(16)40-23(25)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,24,26-34,36-38H,7H2,1H3/t8-,15+,17-,18-,20+,21+,22+,24+,26+,27+/m0/s1 |
InChI Key |
NBNYGFLJKWYZCH-BXLORXDOSA-N |
SMILES |
CC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |
Other CAS No. |
29322-06-3 |
Synonyms |
quercetin-3-O-neohesperidose quercetin-3-O-rhamnose-glucose quercetin-3-O-rhamnosylglucoside |
Origin of Product |
United States |
Occurrence and Distribution in Biological Systems
Natural Occurrence in Plant Species and Genera
Quercetin-3-O-neohesperidose has been identified in a diverse range of plant species across various families. It is recognized as a constituent of many edible plants, as well as species used in traditional medicine.
Research has documented the presence of this compound in the following plant species and genera:
Citrus Fruits: This compound is found in citrus species, contributing to the complex flavonoid profile of these fruits.
Eucommia ulmoides (Du Zhong): Notably, it has been isolated from the pollen of Eucommia ulmoides, a plant significant in traditional Chinese medicine. mdpi.com
Gossypium hirsutum (Cotton): The seeds of the cotton plant have been reported to contain this compound. nih.gov
Prunus Genus: Analysis of various species within the Prunus genus, which includes plums and apricots, has revealed the presence of this compound. nih.gov
Callicarpa bodinieri (Bodinier's Beautyberry): This decorative shrub, belonging to the Verbenaceae family, is another botanical source of the compound. medchemexpress.commedchemexpress.com
Vicia faba (Fava Bean): The fava bean is another example of a common dietary plant where this compound has been reported. nih.gov
Lysimachia nummularia (Creeping Jenny): This herbaceous flowering plant is also a known source. nih.gov
Pyrus communis (Pear): Studies have identified this flavonoid in the flowers of the pear tree. ptfarm.pl
Gladiolus (Sword Lily): Certain cultivars of this popular ornamental flower contain this compound. researchgate.net
Crataegus (Hawthorn): Flowers of some Mexican accessions of Crataegus have been found to contain this flavonoid. scielo.org.mx
Solanum melongena (Eggplant): The skin of eggplants is another source of this compound. scirp.org
Table 1: Documented Plant Sources of this compound
| Family | Genus | Species | Common Name |
| Rutaceae | Citrus | - | Citrus Fruits |
| Eucommiaceae | Eucommia | ulmoides | Du Zhong |
| Malvaceae | Gossypium | hirsutum | Cotton |
| Rosaceae | Prunus | - | Plums, Apricots |
| Lamiaceae | Callicarpa | bodinieri | Bodinier's Beautyberry |
| Fabaceae | Vicia | faba | Fava Bean |
| Primulaceae | Lysimachia | nummularia | Creeping Jenny |
| Rosaceae | Pyrus | communis | Pear |
| Iridaceae | Gladiolus | - | Sword Lily |
| Rosaceae | Crataegus | - | Hawthorn |
| Solanaceae | Solanum | melongena | Eggplant |
Distributional Patterns Across Plant Tissues and Varieties
The concentration and presence of this compound are not uniform throughout a plant. Its distribution varies significantly across different tissues and even between different cultivars of the same species.
Flowers: The flowers of plants like Pyrus communis (pear) and Crataegus (hawthorn) have been shown to contain this compound. ptfarm.plscielo.org.mx In Gladiolus cultivars, flavonol glycosides, including this compound, are thought to act as co-pigments, influencing the final flower color. researchgate.net
Pollen: Eucommia ulmoides pollen is a specific plant part identified as a source of this flavonoid. mdpi.com
Seeds: Research on Gossypium hirsutum (cotton) has specifically identified this compound in the seeds. nih.gov
Fruit Peels/Skins: The skin of the eggplant (Solanum melongena) is a notable location for this compound. scirp.org Generally, flavonoids are often concentrated in the epidermal tissues of plants. nih.gov
The abundance of this compound can also differ based on the specific variety or cultivar. For instance, studies on Crataegus accessions have shown qualitative and quantitative differences in their flavonoid profiles, including the relative abundance of various quercetin (B1663063) glycosides. scielo.org.mx
Research Methodologies for Profiling Natural Abundance
The identification and quantification of this compound in plant materials rely on sophisticated analytical techniques. A typical workflow involves extraction followed by chromatographic separation and detection.
Extraction: The initial step involves extracting the compound from the plant matrix. A common method is ultrasonic-assisted extraction using a solvent. For example, a 50% methanol (B129727) solution has been effectively used to extract Quercetin-3-O-neohesperidoside from Eucommia ulmoides pollen. mdpi.com Other methods may use mixtures of methanol, water, and acetic acid. scirp.org
Chromatographic Separation and Identification: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for separating complex mixtures of phytochemicals like flavonoids. nih.gov These systems are often coupled with a detector for identification and quantification.
HPLC/UHPLC: These techniques separate compounds based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). Different types of columns, such as C18 columns, are frequently used for phenolic compound analysis. acs.org
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is a powerful tool for structural elucidation. researchgate.net The mass spectrometer ionizes the separated compounds and measures their mass-to-charge ratio, providing a molecular weight and fragmentation pattern that acts as a chemical fingerprint for identification. scirp.orgresearchgate.net For instance, the structure of Quercetin-3-O-neohesperidoside from Eucommia ulmoides was confirmed using UPLC-QTOF-MS (Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry). mdpi.com
Diode Array Detector (DAD) or UV-Vis Detector: HPLC systems are often equipped with a DAD or UV-Vis detector. Flavonoids exhibit characteristic absorption spectra in the ultraviolet-visible range, which aids in their preliminary identification and quantification. nih.govwiley.com
Quantification: Once identified, the amount of this compound in a sample is determined by comparing its detector response (e.g., peak area in the chromatogram) to that of a certified reference standard. mdpi.comptfarm.pl This involves creating a calibration curve with known concentrations of the pure compound. acs.org
Biosynthesis and Enzymatic Transformations in Plants
General Flavonoid Biosynthetic Pathways Relevant to Quercetin-3-O-neohesperidose Precursors
Flavonoids, including the aglycone precursor of this compound, are synthesized via the phenylpropanoid pathway. wikipedia.org This foundational metabolic route provides the essential building blocks for a vast array of plant secondary metabolites.
The pathway initiates with the amino acid phenylalanine, which is derived from the shikimate pathway. nih.govoup.com A series of three enzymatic reactions, often referred to as the general phenylpropanoid pathway, converts phenylalanine into p-coumaroyl-CoA. nih.gov The first committed step is catalyzed by phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to form trans-cinnamic acid. nih.gov Subsequently, cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) act to produce p-coumaroyl-CoA. nih.gov
This intermediate serves as a crucial entry point into the flavonoid-specific pathway. The first enzyme unique to flavonoid biosynthesis, chalcone (B49325) synthase (CHS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. frontiersin.org This C15 structure (C6-C3-C6) is the fundamental backbone of all flavonoids. nih.gov
The chalcone then undergoes intramolecular cyclization, a reaction catalyzed by chalcone isomerase (CHI), to produce a flavanone (B1672756), typically naringenin (B18129). nih.gov Naringenin is a central branch point in the pathway. nih.gov To form the quercetin (B1663063) aglycone, naringenin is first hydroxylated at the 3' position of the B-ring by flavonoid 3'-hydroxylase (F3'H) to yield eriodictyol. oup.com This is followed by hydroxylation at the 3-position of the C-ring by flavanone 3-hydroxylase (F3H) to produce the dihydroflavonol, dihydroquercetin (also known as taxifolin). nih.gov Finally, flavonol synthase (FLS) introduces a double bond into the C-ring, converting dihydroquercetin into the flavonol, quercetin. oup.commdpi.com
Table 1: Key Enzymes in the Biosynthesis of Quercetin
| Enzyme | Abbreviation | Function | Substrate(s) | Product |
|---|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Deamination of phenylalanine | Phenylalanine | trans-Cinnamic acid |
| Cinnamic Acid 4-Hydroxylase | C4H | Hydroxylation of cinnamic acid | trans-Cinnamic acid | p-Coumaric acid |
| 4-Coumarate:CoA Ligase | 4CL | Activation of p-coumaric acid | p-Coumaric acid | p-Coumaroyl-CoA |
| Chalcone Synthase | CHS | Condensation reaction forming the flavonoid backbone | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase | CHI | Cyclization of chalcone to flavanone | Naringenin Chalcone | Naringenin |
| Flavonoid 3'-Hydroxylase | F3'H | Hydroxylation of the B-ring | Naringenin | Eriodictyol |
| Flavanone 3-Hydroxylase | F3H | Hydroxylation of the C-ring | Eriodictyol | Dihydroquercetin |
| Flavonol Synthase | FLS | Desaturation of the C-ring to form a flavonol | Dihydroquercetin | Quercetin |
Role of Glycosyltransferases and Related Enzymes in Neohesperidoside Formation
The transformation of the quercetin aglycone into this compound is accomplished through glycosylation, a process catalyzed by a diverse family of enzymes known as glycosyltransferases (GTs). mdpi.com Specifically, UDP-glycosyltransferases (UGTs) are responsible for transferring sugar moieties from activated nucleotide sugars, such as UDP-glucose, to the flavonoid structure. nih.gov This modification is critical, as it enhances the solubility, stability, and bioactivity of the compound. nih.govnih.gov
The formation of the neohesperidoside moiety, a disaccharide consisting of rhamnose linked to glucose (α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranoside), occurs via a sequential two-step glycosylation process at the 3-hydroxyl group of quercetin.
Glucosylation: The first step involves the attachment of a glucose molecule to the 3-O position of the quercetin aglycone. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase (UGT78 family), which utilizes UDP-glucose as the sugar donor to produce quercetin-3-O-glucoside (isoquercitrin). mdpi.comnih.gov
Rhamnosylation: In the second step, a specific rhamnosyltransferase acts on the newly formed quercetin-3-O-glucoside. This enzyme, likely a flavonoid 3-O-glucoside (1→2) rhamnosyltransferase, transfers a rhamnose unit from UDP-rhamnose to the 2-hydroxyl position of the glucose moiety. acs.org This specific 1→2 linkage is what defines the disaccharide as a neohesperidoside. Research on the biosynthesis of similar flavonoid 7-O-neohesperidosides in tea plants has confirmed this sequential mechanism, where a glucosyltransferase acts first, followed by a specific rhamnosyltransferase to complete the disaccharide. acs.org
Table 2: Enzymatic Steps in Neohesperidoside Formation on Quercetin
| Step | Enzyme Class | Substrate | Sugar Donor | Product |
|---|---|---|---|---|
| 1 | Flavonol 3-O-glucosyltransferase (3-O-UGT) | Quercetin | UDP-glucose | Quercetin-3-O-glucoside |
| 2 | Flavonoid 3-O-glucoside (1→2) rhamnosyltransferase | Quercetin-3-O-glucoside | UDP-rhamnose | This compound |
Metabolic Flux and Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at multiple levels, ensuring that its synthesis aligns with the plant's developmental and environmental needs. The total carbon flux through the phenylpropanoid pathway is substantial, accounting for up to 20% of the total carbon fixed by a plant cell, highlighting its metabolic importance. oup.com
Metabolic flux is directed by the activity and substrate competition of enzymes at key branch points. Dihydroflavonols, such as dihydroquercetin, represent a critical juncture. nih.gov Here, flavonol synthase (FLS) competes with dihydroflavonol 4-reductase (DFR) for the same substrate. oup.com High FLS activity channels dihydroquercetin towards the production of quercetin and its subsequent glycosides, whereas high DFR activity diverts the precursor towards the synthesis of anthocyanins and proanthocyanidins. oup.commdpi.com
Genetic regulation is paramount in controlling this flux. The expression of flavonoid biosynthetic genes is orchestrated by complexes of transcription factors, most notably involving R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. frontiersin.org These proteins form a regulatory complex that binds to the promoter regions of structural genes (e.g., CHS, F3H, FLS, and UGTs), activating their transcription in a coordinated manner. frontiersin.org Integrated transcriptome and metabolome studies in various plants have demonstrated a direct correlation between the expression levels of these transcription factors, the corresponding biosynthetic genes, and the accumulation of specific flavonoid end-products. mdpi.comnih.gov
Environmental stimuli also play a significant regulatory role. Flavonoid biosynthesis is often induced by stress factors as a protective response. sci-hub.se Exposure to UV radiation and high-intensity light, for instance, has been shown to upregulate the expression of pathway genes, leading to an increased accumulation of flavonols like quercetin and its glycosides. mdpi.comwiley.com These compounds can act as UV screens and antioxidants, mitigating potential cellular damage. wiley.com
Table 3: Regulatory Factors in Quercetin Glycoside Biosynthesis
| Regulatory Factor | Type | Mechanism of Action | Effect on Pathway |
|---|---|---|---|
| MYB-bHLH-WD40 Complex | Transcriptional | Binds to promoters of structural genes (CHS, FLS, UGTs etc.) to activate transcription. frontiersin.org | Coordinated upregulation of the entire flavonoid pathway. |
| Enzyme Competition (e.g., FLS vs. DFR) | Metabolic | Competition for a common precursor (dihydroflavonols) at a key metabolic branch point. oup.com | Directs metabolic flux toward either flavonols (via FLS) or anthocyanins (via DFR). |
| UV Radiation / High Light | Environmental | Induces the expression of biosynthetic genes as a protective response. mdpi.comwiley.com | Increased production and accumulation of quercetin and its glycosides. |
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in isolating and quantifying Quercetin-3-O-neohesperidoside from complex mixtures, such as plant extracts.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the separation and quantification of Quercetin-3-O-neohesperidoside. nih.govresearchgate.netresearchgate.netnih.govscirp.orgfrontiersin.orgscispace.comnih.gov These techniques utilize a stationary phase, often a C18 column, and a mobile phase, typically a gradient mixture of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). frontiersin.orgmdpi.com The separation is based on the differential partitioning of the compound between the two phases.
In a study on Eucommia ulmoides pollen, UPLC was instrumental in identifying and quantifying Quercetin-3-O-neohesperidoside. nih.govmdpi.com The analysis was performed on an ACQUITY UPLC BEH C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile. frontiersin.org Similarly, HPLC has been used for the simultaneous determination of eleven major flavonoids, including Quercetin-3-O-neohesperidoside, in the pollen of Typha angustifolia. researchgate.net The combination of HPLC with a photodiode array (PDA) detector allows for the quantification of the compound based on its UV absorbance. mdpi.com
UPLC systems, with their smaller particle-sized columns (typically <2 µm), offer higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. frontiersin.org For instance, a UPLC-based method was developed for profiling isorhamnetin-3-O-neohesperidoside and its metabolites, including quercetin (B1663063), demonstrating the efficiency of this technique. scispace.comnih.gov
| Parameter | Condition | Source |
|---|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1 × 150 mm, 1.7 µm) | frontiersin.org |
| Mobile Phase A | 0.1% formic acid in water | frontiersin.org |
| Mobile Phase B | Acetonitrile | frontiersin.org |
| Flow Rate | 0.3 mL/min | frontiersin.org |
| Detection | Photodiode Array (PDA) | mdpi.com |
High-Speed Counter-Current Chromatography (HSCCC) for Purification
High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that is highly effective for the purification of natural products like Quercetin-3-O-neohesperidoside. nih.govresearchgate.net This method avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.
In one application, HSCCC was successfully employed to isolate and purify flavonoid glycosides, including Quercetin-3-O-neohesperidoside, from Trollius ledebouri. nih.govresearchgate.net A two-phase solvent system composed of ethyl acetate-n-butanol-water was used. nih.govresearchgate.net By manipulating the flow rate of the mobile phase, a partially purified fraction containing Quercetin-3-O-neohesperidoside was obtained, which was then further purified by semi-preparative HPLC. nih.govresearchgate.net This combined approach of HSCCC followed by semi-preparative HPLC is a powerful strategy for obtaining high-purity compounds from complex extracts. nih.govresearchgate.net
Mass Spectrometry-Based Identification and Profiling
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of Quercetin-3-O-neohesperidoside.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MSⁿ)
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large, thermally labile molecules like glycosides. When coupled with a mass analyzer, ESI-MS provides the molecular weight of the compound. In the negative ion mode, Quercetin-3-O-neohesperidoside typically shows a deprotonated molecule [M-H]⁻. mdpi.com
Tandem Mass Spectrometry (MSⁿ or MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions. For Quercetin-3-O-neohesperidoside, a characteristic fragmentation pattern involves the loss of the neohesperidose moiety (a disaccharide composed of rhamnose and glucose), resulting in the quercetin aglycone fragment. kg.ac.rs In a study of Eryngium amethystinum, the MS² spectrum in negative mode showed a fragment ion at m/z 301, corresponding to the loss of the sugar residue (308 Da) from the molecular ion at m/z 609. kg.ac.rs Further fragmentation (MS³) of the m/z 301 ion confirms the quercetin backbone. kg.ac.rs This fragmentation pattern is crucial for the unambiguous identification of the compound in complex matrices. nih.govkg.ac.rs
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Accurate Mass Determination
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements, typically with an error of less than 5 ppm. frontiersin.org This accuracy allows for the determination of the elemental composition of a molecule, which is a significant advantage in identifying unknown compounds. ucdavis.edu
UPLC-QTOF-MS has been used to identify 49 chemical components in Eucommia ulmoides pollen, including the precise identification of Quercetin-3-O-neohesperidoside. nih.govmdpi.com The accurate mass measurement of the molecular ion and its fragments provides a high degree of confidence in the compound's identification. mdpi.com For example, the deprotonated molecule [M-H]⁻ of Quercetin-3-O-neohesperidoside has been observed at an m/z of 609.1487, which is very close to its calculated exact mass. mdpi.com The combination of UPLC for separation and QTOF-MS for accurate mass detection offers a powerful platform for metabolomic studies and the comprehensive profiling of natural products. researchgate.netucdavis.edunih.govnih.gov
| Parameter | Value | Ionization Mode | Source |
|---|---|---|---|
| Molecular Formula | C₂₇H₃₀O₁₆ | N/A | mdpi.com |
| Calculated Mass | 610.1534 Da | N/A | mdpi.com |
| Observed [M+H]⁺ | 611.1620 m/z | Positive | mdpi.com |
| Observed [M-H]⁻ | 609.1487 m/z | Negative | mdpi.com |
| Key MS/MS Fragment ([M-H-neohesperidose]⁻) | 301 m/z | Negative | kg.ac.rs |
Spectroscopic and Spectrophotometric Approaches
Spectroscopic techniques, particularly UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy, are also vital in the characterization of Quercetin-3-O-neohesperidoside.
UV-Vis spectrophotometry, often coupled with HPLC (HPLC-DAD), provides information about the chromophoric system of the flavonoid. Quercetin and its glycosides typically exhibit two major absorption bands. For Quercetin-3-O-neohesperidoside, these bands are generally observed around 257 nm (Band II) and 355 nm (Band I), which are characteristic of the quercetin moiety. nih.govresearchgate.net
While not explicitly detailed in the provided search results for Quercetin-3-O-neohesperidoside, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is the definitive method for the complete structural elucidation of a purified compound. It provides detailed information about the carbon-hydrogen framework, the nature and position of the sugar moieties, and the linkage between the sugar and the aglycone. The structural identification of Quercetin-3-O-neohesperidoside isolated from Trollius ledebouri was confirmed using UV, MS, ¹H NMR, and ¹³C NMR. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Quercetin-3-O-neohesperidose. Both ¹H and ¹³C NMR are employed to determine the precise arrangement of atoms and the nature of the glycosidic linkage.
Detailed analysis of the ¹H-NMR spectrum provides critical information. For instance, a singlet observed for the anomeric α-rhamnopyranosyl proton and a doublet with a specific coupling constant for the anomeric β-glucopyranosyl proton are characteristic. ptfarm.pl The chemical shifts of these anomeric protons are indicative of the glycosylation position. In this compound, the downfield shift of the anomeric proton signal of the glucosyl residue compared to quercetin 3-glucoside suggests glycosylation at the C-2 position of the glucose moiety. ptfarm.pl
The ¹³C-NMR spectrum further corroborates the structural assignment. The chemical shifts of the carbon atoms, particularly those involved in the glycosidic bond (C-1 and C-2 of the glucosyl moiety), are highly informative. A noticeable downfield shift of the C-2 carbon signal and an upfield shift of the C-1 signal, when compared to quercetin 3-glucoside, confirm the 1→2 interglycosidic linkage between rhamnose and glucose. ptfarm.pl The HMBC (Heteronuclear Multiple Bond Correlation) data also plays a vital role in confirming the correlation between the anomeric proton of the sugar and the C-3 of the quercetin aglycone. ijera.com The complete assignment of proton and carbon resonances is achieved through a combination of 1D and 2D NMR experiments, including HSQC (Heteronuclear Single Quantum Coherence), HMBC, and COSY (Correlation Spectroscopy).
Table 1: ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Quercetin Moiety | ||
| 2 | - | 157.5 |
| 3 | - | 134.56 |
| 4 | - | 178.9 |
| 5 | 12.63 (s) | 162.5 |
| 6 | 6.21 (d, J=2.0 Hz) | 99.7 |
| 7 | - | 165.7 |
| 8 | 6.40 (d, J=2.0 Hz) | 94.6 |
| 9 | - | 158.2 |
| 10 | - | 105.2 |
| 1' | - | 122.9 |
| 2' | 7.69 (d, J=2.1 Hz) | 115.9 |
| 3' | - | 145.9 |
| 4' | - | 149.7 |
| 5' | 6.88 (d, J=8.4 Hz) | 117.1 |
| 6' | 7.58 (dd, J=2.1, 8.4 Hz) | 122.9 |
| Glucose Moiety | ||
| 1'' | 5.50 (d, J=7.3 Hz) | 98.79 |
| 2'' | 3.98 (dd, J=7.8, 9.6 Hz) | 77.42 |
| 3'' | 3.74 (m) | 75.74 |
| 4'' | 3.87 (m) | 79.89 |
| 5'' | 3.51 (t, J=6.0 Hz) | 77.12 |
| 6'' | 3.66 (dd, J=5.4, 12.0 Hz), 3.63 (dd, J=5.4, 18.0 Hz) | 62.11 |
| Rhamnose Moiety | ||
| 1''' | 5.08 (s) | 100.83 |
| 2''' | - | - |
| 3''' | - | - |
| 4''' | - | - |
| 5''' | - | - |
| 6''' | 0.77 (d, J=6.2 Hz) | - |
| Note: Data compiled from various sources. ptfarm.plijera.com Specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. |
UV-Visible Spectrophotometry for Quantification
UV-Visible spectrophotometry is a straightforward and widely used technique for the quantification of flavonoids, including this compound. The method relies on the principle that the compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The characteristic UV spectrum of this compound, like other flavonols, typically shows two major absorption bands. nih.gov
The first band, often referred to as Band I, appears in the range of 354-362 nm and is associated with the cinnamoyl system (B-ring and the C-ring's heterocyclic part). The second band, Band II, is observed around 257-259 nm and corresponds to the benzoyl system (A-ring). ptfarm.pl The position of these absorption maxima (λmax) can be influenced by the solvent and the presence of shift reagents. ptfarm.pl For instance, the UV spectrum of Quercetin-3-O-neohesperidoside shows absorption maxima at approximately 259 nm and 360 nm. ptfarm.pl The glycosylation at the C-3 position is indicated by the UV spectrum. ptfarm.pl
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the λmax. jchr.org This allows for the determination of the concentration of this compound in unknown samples. The method is valued for its simplicity, speed, and cost-effectiveness. jchr.org
Table 2: UV Absorption Maxima (λmax) of this compound
| Solvent/Reagent | Band II (nm) | Band I (nm) |
| Methanol (MeOH) | 259 | 360 |
| NaOMe | 272 | 410 |
| AlCl₃ | 274 | 435 |
| AlCl₃/HCl | 269 | 403 |
| NaOAc | 274 | 390 |
| NaOAc/H₃BO₃ | 262 | 380 |
| Data based on typical values for quercetin 3-O-diglycosides. ptfarm.pl |
Hyphenated Techniques for Comprehensive Analysis (e.g., UPLC-DAD-QTOF/MS)
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the comprehensive analysis of complex mixtures containing this compound. Ultra-Performance Liquid Chromatography coupled with a Diode Array Detector and Quadrupole Time-of-Flight Mass Spectrometry (UPLC-DAD-QTOF/MS) is a prime example of such a technique. nih.govresearchgate.net
UPLC provides high-resolution separation of compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase. frontiersin.org The DAD detector provides UV spectra for each separated compound, which aids in preliminary identification based on characteristic absorption patterns. nih.gov
The eluent from the UPLC is then introduced into the QTOF/MS system. The mass spectrometer provides highly accurate mass measurements of the parent ion and its fragment ions. nih.gov This detailed mass spectral data allows for the unambiguous identification of this compound by determining its elemental composition and fragmentation pattern. nih.govmdpi.com For example, in positive ion mode, this compound typically shows a protonated molecule [M+H]⁺ at m/z 611. nih.gov Fragmentation of this ion leads to the loss of the rhamnosyl and then the glucosyl moieties, producing characteristic fragment ions that confirm the structure. nih.gov This combination of chromatographic retention time, UV spectrum, and mass spectral data provides a high degree of confidence in the identification and quantification of this compound, even in complex plant extracts. nih.govresearchgate.netmdpi.com
Pharmacokinetic and Metabolic Research Considerations
In Vitro and In Vivo (Animal Model) Absorption and Bioavailability Studies
The absorption and bioavailability of flavonoid glycosides like Quercetin-3-O-neohesperidose are significantly influenced by the nature of their sugar moiety. Studies on various quercetin (B1663063) glycosides provide a framework for understanding the likely behavior of the neohesperidose form.
Intestinal Transport Mechanisms of Glycosides
The transport of flavonoid glycosides across the intestinal epithelium is a multifaceted process. For some glycosides, particularly quercetin glucosides, absorption can occur in the small intestine. This process involves interaction with hexose (B10828440) transport pathways. Specifically, quercetin-3-glucoside (B1262563) has been shown to be a substrate for the sodium-dependent glucose transporter (SGLT1). nih.govwvu.edu This interaction facilitates its entry into intestinal enterocytes. wvu.edu However, intact quercetin glucosides are typically not detected within the cells or on the serosal side; instead, they are rapidly deglycosylated to the aglycone, quercetin, during their passage across the epithelium. nih.gov
In contrast, glycosides with a rhamnose component, such as rutin (B1680289) (quercetin-3-O-rutinoside), are not readily absorbed in the small intestine because humans lack the necessary enzymes to hydrolyze the rhamnose bond. wvu.edunih.gov Evidence from rat studies on other flavonoid glycosides like naringin (B1676962) (a neohesperidoside) suggests that some intact glycosides can be transported across intestinal membranes and are subsequently secreted in the bile. wur.nlwur.nl This indicates a potential, albeit perhaps minor, pathway for the direct absorption of intact this compound. However, the primary route for rhamnose-containing glycosides involves passage to the colon for microbial hydrolysis. nih.govmdpi.com
Comparative Bioavailability of Glycosides versus Aglycones
The structure of the sugar attached to quercetin profoundly affects its bioavailability. Animal studies consistently demonstrate that the bioavailability of quercetin differs significantly depending on its glycosidic form compared to the free aglycone.
Table 1: Comparative Bioavailability of Quercetin Forms in Rats This table summarizes findings on plasma metabolite concentrations after oral administration of different quercetin forms, indicating relative bioavailability.
| Compound Administered | Relative Plasma Concentration of Quercetin Metabolites (Rat Model) | Reference |
|---|---|---|
| Quercetin 3-Glucoside | Significantly higher than aglycone (approx. 19.5-fold higher in one study) | nih.gov |
| Quercetin Aglycone | Baseline for comparison | nih.gov |
| Rutin (Quercetin-3-O-rutinoside) | Low; significantly lower than aglycone | nih.gov |
| Quercetin 3-Rhamnoside | Undetectable in one study | nih.gov |
Biotransformation by Microbial Systems
The gut microbiota is essential for the metabolism of many polyphenols that are not absorbed in the upper gastrointestinal tract. mdpi.com For this compound, microbial enzymes are critical for its biotransformation into absorbable forms.
Gut Microbiota-Mediated Metabolism (e.g., deglycosylation, C-ring cleavage, demethylation)
The primary metabolic action of gut microbiota on flavonoid glycosides is deglycosylation—the cleavage of sugar moieties. researchgate.net Studies on the closely related compound, isorhamnetin-3-O-neohesperidoside, show that human intestinal bacteria first deglycosylate the compound to its aglycone, isorhamnetin (B1672294). scispace.comnih.gov This process involves the cleavage of both glucose and rhamnose units. scispace.com Following deglycosylation, further transformations can occur. In the case of isorhamnetin, this includes demethylation to form quercetin. scispace.comnih.gov For this compound, the initial step would be deglycosylation to yield the quercetin aglycone.
Once the aglycone is formed in the colon, the gut microbiota can perform further catabolism, including the cleavage of the C-ring structure. researchgate.net This breakdown results in the formation of smaller phenolic acids, such as 3,4-dihydroxyphenylacetic acid and 3-(3-hydroxyphenyl) propionic acid. proquest.com
Identification of Microbial Metabolites and Bioconversion Pathways
Research on isorhamnetin-3-O-neohesperidoside provides a clear model for the bioconversion pathway of this compound. The metabolic pathway for the isorhamnetin compound proceeds as follows:
Deglycosylation: Isorhamnetin-3-O-neohesperidoside is first hydrolyzed to isorhamnetin-3-O-glucoside and then to the aglycone, isorhamnetin. scispace.comnih.gov
Demethylation: The aglycone isorhamnetin is subsequently demethylated to form quercetin. scispace.comnih.gov
Bacteria such as Escherichia sp. are capable of converting the parent glycoside into the aglycone and further into quercetin. scispace.comnih.gov Applying this pathway to this compound, the bioconversion would be more direct, involving deglycosylation to the quercetin aglycone, which is then available for absorption or further microbial breakdown into phenolic acids.
Table 2: Proposed Microbial Metabolic Pathway for this compound This table outlines the sequential biotransformation steps mediated by gut microbiota, extrapolated from studies on similar compounds.
| Step | Parent Compound | Metabolic Process | Resulting Metabolite | Reference |
|---|---|---|---|---|
| 1 | This compound | Deglycosylation (Hydrolysis of neohesperidose) | Quercetin (aglycone) | mdpi.comscispace.comnih.gov |
| 2 | Quercetin | C-ring Cleavage | Phenolic acids (e.g., 3,4-dihydroxyphenylacetic acid) | researchgate.netproquest.com |
Systemic Metabolism and Conjugation (Animal Models)
After the quercetin aglycone is absorbed, either in the small intestine or the colon, it undergoes extensive first-pass metabolism, primarily in the intestinal wall and the liver. redheracles.netmdpi.com Unconjugated quercetin is rarely found in plasma following oral administration. redheracles.net
In animal models, absorbed quercetin is rapidly and extensively conjugated with glucuronic acid and sulfate (B86663). redheracles.netnih.gov Methylation is also a key metabolic step, leading to the formation of isorhamnetin (3'-methylquercetin) and tamarixetin. nih.gov These metabolic processes are carried out by phase II enzymes like UDP-glucuronosyltransferases and sulfotransferases. redheracles.net
A study in pigs demonstrated that while the bioavailability of free quercetin was very low (0.54%), it increased to 8.6% when conjugated quercetin was included and to 17.0% when methylated metabolites were also accounted for. nih.gov The major circulating metabolites in plasma are typically quercetin-3-glucuronide and quercetin-3'-sulfate. redheracles.netmdpi.com These conjugated forms are the primary vehicles for the systemic distribution of quercetin throughout the body. researchgate.net
Glucuronidation and Sulfation Processes
Upon administration, flavonoid glycosides such as this compound undergo significant metabolic conversion. The initial step for many complex glycosides, which cannot be absorbed intact, involves the action of gut microbiota. While human tissues lack the enzymes to cleave the neohesperidose moiety, intestinal bacteria can hydrolyze the glycosidic bond, releasing the aglycone, quercetin scispace.com.
Once the quercetin aglycone is released, it becomes available for extensive phase II metabolism, primarily through glucuronidation and sulfation nih.govmdpi.com. These conjugation reactions occur rapidly and predominantly in the intestinal wall and the liver nih.govwur.nl. The purpose of this metabolic process is to increase the water solubility of the lipophilic aglycone, facilitating its excretion from the body.
Research has identified several specific glucuronidated and sulfated metabolites in circulation and excreta following the administration of quercetin or quercetin-containing foods.
Glucuronidation: This is a major metabolic pathway for quercetin. mdpi.com Studies have identified various glucuronide conjugates, including quercetin-3-O-glucuronide (Q3G), which is often a predominant metabolite found in plasma. nih.gov Other identified forms include quercetin-3'-glucuronide (B1655165) and quercetin-diglucuronide. mdpi.comwvu.edu The liver is a primary site for these reactions, but they also occur in other tissues, including the kidney. mdpi.com
Sulfation: Alongside glucuronidation, sulfation is a key conjugation pathway. wur.nlwur.nl Quercetin-3'-sulfate is a major sulfated metabolite identified in plasma. nih.govmdpi.com Studies involving the perfusion of isolated rat livers have shown the formation of various sulfate conjugates, including mixed sulfate-glucuronide conjugates. wur.nlwur.nl Research has also confirmed the presence of quercetin 3'-O-sulfate as a urinary metabolite in rats administered quercetin. ipb.pt
These processes are highly efficient, and as a result, the quercetin aglycone is typically not present in plasma in significant amounts; instead, it circulates as these various glucuronide and sulfate conjugates. nih.gov
Metabolite Pharmacokinetics in Animal Plasma and Urine
The pharmacokinetic profile of this compound is largely determined by the fate of its metabolites, particularly the quercetin aglycone and its subsequent conjugates. Animal studies, primarily in rats, provide insight into the absorption, distribution, and excretion of these compounds.
Following oral administration of quercetin, its metabolite Quercetin-3-O-β-glucuronide (Q3G) is detected as a major component in plasma, often at concentrations significantly higher than the parent aglycone. nih.gov In a comparative study in rats, the plasma concentration-time curves for both quercetin and Q3G exhibited two peaks, suggesting complex absorption and enterohepatic circulation. nih.gov The area under the curve (AUC) for Q3G was substantially higher than that for quercetin, indicating that the glucuronide is the primary circulating form. nih.gov
Table 1: Pharmacokinetic Parameters of Quercetin and its Metabolite (Q3G) in Rat Plasma After Oral Administration
| Compound Administered (100 mg/kg) | Metabolite Measured | AUC (mg·h·L⁻¹) | Tmax (h) |
|---|---|---|---|
| Quercetin | Quercetin | 1583.9 ± 583.3 | ~0.75 and ~5.0 |
| Quercetin | Quercetin-3-O-β-glucuronide | 39529.2 ± 6108.2 | |
| Quercetin-3-O-β-glucuronide | Quercetin | 1394.6 ± 868.1 | ~0.75 and ~5.0 |
| Quercetin-3-O-β-glucuronide | Quercetin-3-O-β-glucuronide | 24625.1 ± 1563.8 |
Studies analyzing metabolites in animal models have identified several key compounds in plasma and urine. The three major plasma metabolites are often identified as quercetin-3-sulfate, quercetin-3'-sulfate, and quercetin-3-glucuronide. wvu.edu Urinary analysis reveals a broader range of metabolites, including quercetin-diglucuronide, quercetin-3'-glucuronide, and conjugates of methylated quercetin, such as isorhamnetin-3-glucuronide. mdpi.comwvu.edu
Tissue distribution studies following intravenous administration of Q3G in rats showed extensive uptake in various organs. The highest concentrations were found in the kidney, followed by the liver, heart, and to a lesser extent, the brain, demonstrating that these metabolites are distributed throughout the body. nih.gov
Table 2: Tissue Distribution of Quercetin-3-O-β-glucuronide (Q3G) in Rats After Intravenous Injection (10 mg/kg)
| Tissue | Concentration (ng/g) |
|---|---|
| Kidney | 409.2 ± 118.4 |
| Liver | 166.1 ± 52.9 |
| Heart | 97.7 ± 22.6 |
| Brain | 5.8 ± 1.2 |
Mechanistic Investigations of Biological Activities
Modulatory Effects on Cellular Signaling Pathways
Quercetin-3-O-neohesperidose has been shown to interact with and modulate several critical cellular signaling pathways, contributing to its diverse biological effects.
Nrf2-Keap1-Cul3 Pathway Modulation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept at low levels by being bound to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation via the Culb-based E3 ligase complex. mdpi.com Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1 and moves to the nucleus. msjonline.orgfrontiersin.org In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of antioxidant and detoxification enzymes. mdpi.commsjonline.orgfrontiersin.org
Studies on the parent compound, quercetin (B1663063), have demonstrated its ability to modulate this pathway. Quercetin treatment has been shown to decrease the expression of Keap1, leading to an increase in Nrf2 expression. nih.gov This activation of Nrf2, in turn, upregulates downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's antioxidant capacity. nih.govfrontiersin.org This mechanism is crucial for protecting cells from oxidative damage. nih.gov While direct studies on this compound are limited in this specific context, the known activity of its aglycone, quercetin, suggests a similar potential to modulate the Nrf2-Keap1 pathway.
Potential Regulation of Inflammation and Apoptosis-Related Pathways
This compound is recognized for its anti-inflammatory properties. medchemexpress.com The parent compound, quercetin, has been extensively studied for its ability to regulate pathways related to inflammation and apoptosis. Quercetin can inhibit the production of pro-inflammatory cytokines. nih.gov It has also been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. nih.gov This involves the upregulation of initiator caspases like caspase-8 and caspase-9, as well as effector caspases such as caspase-3. nih.gov Furthermore, quercetin can influence the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. mdpi.com
In the context of inflammation, quercetin has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many inflammatory genes. mdpi.com By modulating these pathways, quercetin and its glycosides can exert significant control over cellular responses to inflammatory stimuli and programmed cell death.
Interactions with Thrombin-Related Pathways
Research has indicated that quercetin and its derivatives can interact with the coagulation cascade. Specifically, quercetin and its glucoside have been shown to inhibit the enzymatic activity of thrombin and Factor Xa, which are critical components of the coagulation pathway. nih.gov This inhibition leads to a reduction in fibrin (B1330869) clot formation. nih.gov Some studies on related flavonoid glycosides have shown they can shorten prothrombin time (PT) and thrombin time (TT), suggesting an effect on the exogenous and common coagulation pathways. wiley.com The interaction of quercetin with thrombin is a potential mechanism for its observed antithrombotic effects. researchgate.net
Inhibition of Viral Replication Pathways (e.g., SARS-CoV-2 Proteases)
In silico studies have highlighted the potential of this compound as an inhibitor of viral proteases, particularly the main protease (Mpro or 3CLpro) of SARS-CoV-2, which is essential for viral replication. nih.govresearchgate.net Molecular docking and simulation studies have shown that this compound can bind effectively to the active site of SARS-CoV-2 Mpro. nih.govresearchgate.net
| Compound | Docking Score (Kcal/mol) | MM/GBSA Binding Energy (Kcal/mol) |
|---|---|---|
| This compound | -16.8 nih.govresearchgate.net | -87.60 nih.govresearchgate.net |
| N3 (Reference Inhibitor) | -16.5 nih.govresearchgate.net | -80.88 nih.govresearchgate.net |
| Myricetin 3-Rutinoside | Not Reported | -87.50 nih.govresearchgate.net |
| Quercetin 3-Rhamnoside | -9.7 nih.govplos.org | -80.17 nih.govresearchgate.net |
| Rutin (B1680289) | Not Reported | -58.98 nih.govresearchgate.net |
| Myricitrin | Not Reported | -49.22 nih.govresearchgate.net |
The docking score for this compound was found to be -16.8 Kcal/mol, which is comparable to the reference inhibitor N3 (-16.5 Kcal/mol). nih.govresearchgate.net Furthermore, molecular mechanics-generalized Born surface area (MM/GBSA) calculations indicated a more favorable binding free energy for this compound (-87.60 Kcal/mol) compared to N3 (-80.88 Kcal/mol). nih.govresearchgate.net Molecular dynamics simulations further suggested that the complex formed between this compound and Mpro is stable. nih.govresearchgate.net These findings suggest that this compound could be a potent inhibitor of this key viral enzyme.
Antioxidant Mechanisms at the Cellular Level
The antioxidant properties of flavonoids are central to many of their biological activities.
Reactive Oxygen Species (ROS) Scavenging
This compound, like its aglycone quercetin, is a potent scavenger of reactive oxygen species (ROS). nih.govfrontiersin.org ROS, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (·OH), and hydrogen peroxide (H₂O₂), are byproducts of normal cellular metabolism and can cause significant damage to lipids, proteins, and DNA when they accumulate. nih.govjmb.or.kr
The ability of quercetin to scavenge free radicals is attributed to the presence of multiple hydroxyl groups and a catechol group in its structure. nih.govfrontiersin.org Quercetin has been shown to directly scavenge ROS and reactive nitrogen species (RNS). nih.gov This direct antioxidant action can help to mitigate oxidative stress-induced cellular damage. frontiersin.org For instance, quercetin has been observed to reduce ROS production in various cell types, contributing to its protective effects. frontiersin.org
| Biological Activity | Key Pathway/Mechanism | Observed Effects of Quercetin/Quercetin-3-O-neohesperidose |
|---|---|---|
| Antioxidant | Nrf2-Keap1-Cul3 Pathway | Decreased Keap1, increased Nrf2, and upregulation of HO-1 and NQO1. nih.gov |
| Anti-inflammatory | NF-κB Pathway | Inhibition of NF-κB activation and pro-inflammatory cytokine production. nih.govmdpi.com |
| Apoptosis Induction | Caspase Activation | Upregulation of initiator and effector caspases. nih.gov |
| Anticoagulant | Thrombin and Factor Xa Inhibition | Inhibition of enzyme activity and fibrin clot formation. nih.gov |
| Antiviral | SARS-CoV-2 Mpro Inhibition | Strong binding affinity and inhibition of the main protease. nih.govresearchgate.net |
| ROS Scavenging | Direct Radical Scavenging | Neutralization of various reactive oxygen and nitrogen species. nih.govfrontiersin.org |
In Vitro and Animal Model Studies of Specific Activities
Anti-inflammatory Activity in Cellular Models
Quercetin-3-O-neohesperidoside and its aglycone, quercetin, have demonstrated notable anti-inflammatory properties in various cellular models. medchemexpress.com The anti-inflammatory mechanisms often involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.
A central mechanism underlying the anti-inflammatory effects of quercetin is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. dovepress.comnih.gov This pathway is a critical regulator of immune and inflammatory responses. dovepress.com Research has shown that quercetin can suppress the activation of the TNF-α/NF-κB signaling pathway. dovepress.com It achieves this by inhibiting the phosphorylation of IκBα and p65, which are crucial components of the NF-κB cascade. dovepress.com This action prevents the translocation of p65 into the nucleus, thereby downregulating the transcription of pro-inflammatory genes like COX-2, iNOS, IL-6, and IL-1β. dovepress.com
In studies using RAW 264.7 macrophage cells, a derivative, Quercetin-3-O-β-D-glucuronide (QG), significantly suppressed the LPS-induced secretion of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov It also reduced the expression of iNOS and COX-2 proteins. nih.gov The study further revealed that QG attenuated the LPS-induced activation of the JNK and ERK signaling pathways, which are also involved in inflammatory responses. nih.gov
Similarly, other studies have highlighted quercetin's ability to inhibit the production of pro-inflammatory cytokines. For instance, it has been shown to inhibit the release of nitric oxide and pro-inflammatory cytokines from microglial cells. nih.gov It also inhibits cytokine production by astrocytes. nih.gov Furthermore, quercetin has been found to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that generates active forms of the inflammatory cytokines IL-1β and IL-18. nih.gov
Data on Anti-inflammatory Activity
| Cell Model | Stimulant | Key Findings | Reference |
| Cellular Models | - | Inhibits NF-κB signaling pathway. | dovepress.comnih.gov |
| Cellular Models | TNF-α | Suppresses TNF-α/NF-κB signaling by inhibiting IκBα and p65 phosphorylation. | dovepress.com |
| RAW 264.7 Macrophages | LPS | Suppressed secretion of NO and PGE2; reduced expression of iNOS and COX-2; attenuated JNK and ERK activation. | nih.gov |
| Microglial Cells | LPS | Inhibited nitric oxide and pro-inflammatory cytokine release. | nih.gov |
| Astrocytes | - | Inhibited cytokine production. | nih.gov |
| Cellular Models | - | Suppresses NLRP3 inflammasome activation. | nih.gov |
Anti-atherosclerosis and Antiplatelet Aggregation Activities in In Vitro Models
Quercetin-3-O-neohesperidoside has been identified as a compound with both anti-atherosclerosis and antiplatelet aggregation activities. cymitquimica.comtargetmol.cn Atherosclerosis is a progressive disease characterized by platelet activation and chronic inflammation. nih.gov
In the context of atherosclerosis, studies have shown that quercetin can help reverse its signs. nih.gov One of the proposed mechanisms is through the regulation of lipid metabolism. frontiersin.org Research on THP-1-derived foam cells and RAW264.7 macrophages has indicated that quercetin can activate the PPARγ-LXRα pathway, leading to increased expression of ABCA1, a key transporter involved in cholesterol efflux. nih.gov This helps to prevent the accumulation of lipids in macrophages, a critical step in the formation of atherosclerotic plaques. nih.gov Furthermore, quercetin has been found to upregulate LXRα, ABCA1, and ABCG1, while downregulating PCSK9 expression, which collectively contribute to reducing lipid droplet formation. nih.gov
Regarding its antiplatelet activity, quercetin has been shown to dose-dependently suppress platelet aggregation induced by agonists like collagen, thrombin, and ADP. nih.gov It significantly inhibits several processes in collagen-induced platelet activation, including ATP release, P-selectin expression, and intracellular calcium mobilization. nih.gov Mechanistically, quercetin's antiplatelet effects involve the inactivation of the PI3K/Akt signaling pathway and the suppression of MAPK phosphorylations. nih.gov It also increases the levels of cyclic AMP (cAMP) in platelets, which is known to reverse platelet activation. nih.gov
Data on Anti-atherosclerosis and Antiplatelet Activities
| Model | Activity | Key Findings | Reference |
| THP-1-derived foam cells | Anti-atherosclerosis | Activated PPARγ-LXRα pathway, inducing ABCA1 expression. | nih.gov |
| RAW264.7 macrophages | Anti-atherosclerosis | Inhibited lipid droplet formation by upregulating LXRα, ABCA1, ABCG1 and downregulating PCSK9. | nih.gov |
| Platelets | Antiplatelet Aggregation | Dose-dependently suppressed collagen, thrombin, or ADP-induced aggregation. | nih.gov |
| Collagen-stimulated platelets | Antiplatelet Aggregation | Inhibited ATP release, P-selectin expression, and Ca2+ mobilization; increased cAMP levels. | nih.gov |
| Collagen-activated platelets | Antiplatelet Aggregation | Attenuated PI3K/Akt, ERK2, JNK1, and p38 MAPK activations. | nih.gov |
Antiviral Activity in Cell Cultures and Molecular Docking
Quercetin-3-O-neohesperidoside has been investigated for its potential antiviral properties, particularly against coronaviruses like SARS-CoV-2. Molecular docking studies have been a key tool in exploring its mechanism of action.
One of the primary targets for the antiviral activity of quercetin and its derivatives is the 3C-like protease (3CLpro or Mpro), an essential enzyme for viral replication. nih.govresearchgate.net Molecular docking simulations have shown that Quercetin-3-O-neohesperidoside can bind effectively to the active site of the SARS-CoV-2 Mpro. researchgate.net In one study, it exhibited a strong docking score and was found to be more energetically favored than the reference inhibitor N3. researchgate.net The stability of this binding has been supported by molecular dynamics simulations. researchgate.net
Other molecular docking studies have also identified quercetin and its glycosides as potential inhibitors of SARS-CoV-2 proteins. nih.gov For instance, Quercetin-3-O-neohesperidoside was among the flavonoid glycosides that showed strong docking scores against the Mpro. nih.gov The presence of a neohesperidoside moiety appears to influence the binding affinity. nih.gov
In addition to targeting the main protease, quercetin has been suggested to interact with other viral and host proteins. Molecular docking studies have indicated that it may bind to the viral spike protein, potentially impairing its ability to bind to the ACE2 receptor on host cells. nih.govresearchgate.net Furthermore, it has been proposed to inhibit another viral enzyme, the papain-like protease (PLpro). nih.gov
Data on Antiviral Activity from Molecular Docking
| Viral Target | Method | Key Findings | Reference |
| SARS-CoV-2 Mpro (3CLpro) | Molecular Docking & Simulation | Quercetin-3-O-neohesperidoside showed a high docking score and was energetically favored over the N3 inhibitor. The complex was stable in simulations. | researchgate.net |
| SARS-CoV-2 Mpro (3CLpro) | Molecular Docking | Quercetin-3-O-neohesperidoside was among several glycosylated flavonoids with strong docking scores. | nih.gov |
| SARS-CoV-2 Spike Protein | Molecular Docking | Quercetin has been shown to interact with the spike protein's receptor-binding domain. | researchgate.net |
| SARS-CoV-2 PLpro | Molecular Docking | Quercetin has been identified as a potential inhibitor. | nih.gov |
| SARS-CoV-2 3CLpro | Molecular Docking | A quercetin derivative, Quercetin-3-neohesperidoside-7-rhamnoside, was shown to interact with the 3C-like protease. | researchgate.net |
Cellular Viability and Protective Effects in Stress Models
Quercetin-3-O-neohesperidoside and related quercetin glycosides have been evaluated for their effects on cellular viability and their ability to protect cells from various stressors.
In a study investigating the effects of compounds from loquat fruit on ethanol-induced stress in AML-12 cells, Quercetin-3-O-neohesperidoside was an exception among the tested compounds. mdpi.com While many other phenolic compounds from the loquat extract showed a significant ability to ameliorate the ethanol-induced decline in cell viability, Quercetin-3-O-neohesperidoside did not display a significant impact, either inhibitory or enhancing. mdpi.com Similarly, it did not significantly modulate the levels of reactive oxygen species (ROS) in this particular stress model. mdpi.com
Conversely, other studies have highlighted the cytoprotective effects of quercetin and its derivatives in different stress models. For example, Quercetin-3-O-β-D-glucuronopyranoside (QGC), another glycoside of quercetin, demonstrated a protective effect against ethanol-induced cell damage in feline esophageal epithelial cells. nih.gov In this model, QGC increased cell viability and inhibited the production of hydrogen peroxide (H2O2) and the activation of the ERK 1/2 signaling pathway induced by ethanol. nih.gov
Furthermore, research on atherosclerotic endothelial dysfunction showed that Quercetin-3-O-neohesperidoside was one of the active compounds that could restore cell viability and protect vascular integrity in ox-LDL mediated assays on hy926 cells. nih.gov It was particularly potent in inhibiting intracellular ROS, suppressing the production of malondialdehyde (MDA), and restoring the activities of superoxide dismutase (SOD). nih.gov
Data on Cellular Viability and Protective Effects
| Cell Line | Stressor | Effect of this compound | Reference |
| AML-12 Cells | Ethanol | No significant impact on cell viability or ROS levels. | mdpi.com |
| hy926 Cells | Oxidized LDL | Restored cell viability, protected vascular integrity, inhibited ROS and MDA, and restored SOD activity. | nih.gov |
Structure Activity Relationship Sar Studies
Influence of Glycosidic Linkage and Sugar Moiety on Bioactivity
The presence and nature of the sugar moiety attached to the quercetin (B1663063) aglycone significantly modulate its bioactivity. In Quercetin-3-O-neohesperidose, the disaccharide neohesperidose is linked to the 3-hydroxyl group of the quercetin backbone.
The glycosylation of flavonoids generally affects their solubility, stability, and bioavailability. scispace.com While aglycones (the flavonoid without the sugar part) are often more potent antioxidants in vitro, their glycoside counterparts can exhibit enhanced bioavailability. nih.gov The specific sugar attached plays a critical role. For instance, in this compound, the neohesperidose moiety is composed of rhamnose and glucose. mdpi.com The sequence and linkage of these sugars influence how the molecule is absorbed and metabolized.
Studies comparing different quercetin glycosides have shown that the type and position of the sugar can affect their biological activities. For example, research on various flavonoid glycosides has indicated that the number of sugar moieties can influence antioxidant properties, with an increase in glycosidic groups sometimes leading to a decrease in antioxidant activity. nih.gov However, the glycosidic form can be crucial for absorption and subsequent enzymatic hydrolysis in the body to release the active aglycone. The anti-thrombin activity of flavonoids has been observed to be reduced by the presence of an O-glycosyl group. nih.gov
A study comparing the antioxidant activity of various flavonoid derivatives found that aglycones generally displayed superior antioxidant activity compared to their glycoside forms. mdpi.com This suggests that while the sugar moiety is important for solubility and transport, the free hydroxyl groups on the aglycone are key for radical scavenging activities.
Role of Flavonoid Ring Substitutions (e.g., hydroxyl, methoxyl) on Molecular Interactions
The substitution pattern on the A and B rings of the flavonoid skeleton is a primary determinant of its biological activity. Key structural features of the quercetin aglycone that contribute to its activity include the C2=C3 double bond in the C ring, the 4-oxo (keto) group, and the number and position of hydroxyl (-OH) groups. nih.govjst.go.jp
The dihydroxy substitution on the B-ring of quercetin is particularly important for its antioxidant capacity. scispace.com The presence of hydroxyl groups at the 3' and 4' positions in the B-ring is a well-established feature for potent antioxidant and radical scavenging activity. jst.go.jp Furthermore, the 3-hydroxyl group in the C-ring, where the neohesperidose is attached in this compound, is also considered significant for the antioxidant action of flavonols. rsc.org
The introduction of methoxy (B1213986) (-OCH3) groups in place of hydroxyl groups can alter the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets. For example, studies on thrombin inhibition by flavonoids revealed that methoxy groups tended to reduce the inhibitory activity. nih.gov Conversely, in some contexts, methoxylation can enhance the efficiency of antioxidant activity. jst.go.jp
Computational Approaches to SAR (e.g., Molecular Docking, QSAR)
Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are invaluable tools for understanding the interactions of flavonoids like this compound at a molecular level. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and specific molecular interactions.
Anti-inflammatory and Antiviral Targets: Molecular docking studies have been used to investigate the binding of this compound to various enzymes and proteins involved in inflammation and viral replication. For instance, it has been docked against targets like the main protease (Mpro or 3CLpro) of SARS-CoV-2. researchgate.netnih.gov One study showed that this compound exhibited a strong binding affinity to the SARS-CoV-2 Mpro, with interactions involving hydrogen bonds at key amino acid residues like Gly143, Cys145, and His41. nih.gov Another docking study identified Quercetin-3-O-neohesperidoside-7-rhamnoside as a potent ligand for the 3C-like protease of SARS-CoV-2. nih.govresearchgate.net
Enzyme Inhibition: Docking studies have also explored the interaction of quercetin derivatives with other enzymes. For example, in a study on benign prostate hypertrophy, Quercetin-3-O-neohesperidoside was shown to form a hydrogen bond with GLU57 of the human 5ARII enzyme, similar to the drug finasteride. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help to identify the key structural fragments and physicochemical properties that govern the activity. nih.gov
While specific QSAR models exclusively for this compound are not widely detailed, general QSAR studies on flavonoids have highlighted the importance of descriptors such as the number and position of hydroxyl groups, and the planarity of the molecule for antioxidant and other biological activities. nih.gov These computational approaches are instrumental in screening large libraries of natural compounds, predicting their activity, and guiding the design of new, more potent derivatives. nih.gov
The table below summarizes findings from some molecular docking studies involving this compound and related derivatives.
| Target Protein | Ligand | Binding Affinity / Score | Key Interactions | Reference |
| SARS-CoV-2 Mpro (3CLpro) | Quercetin-3-O-neohesperidoside | -16.8 Kcal/mol | Hydrogen bonds with Gly143, Cys145, Gln189, Thr190, His41; π-π interaction at His41. nih.gov | researchgate.netnih.gov |
| SARS-CoV-2 3C-like protease | Quercetin-3-neohesperidoside-7-rhamnoside | -8.8 kcal/mol | Not specified | nih.gov |
| Human 5ARII enzyme | Quercetin-3-O-neohesperidoside | Not specified | Hydrogen bond with GLU57. biointerfaceresearch.com | biointerfaceresearch.com |
Biotechnological and Synthetic Research Approaches
Enzymatic Synthesis and Bioconversion Strategies
The enzymatic synthesis of flavonoid neohesperidosides is typically achieved through a sequential, two-step glycosylation process involving two distinct UDP-glycosyltransferases (UGTs). This strategy mimics the natural biosynthetic pathways observed in plants.
The process begins with the transfer of a glucose molecule from a UDP-glucose donor to a specific hydroxyl group on the flavonoid aglycone. This reaction is catalyzed by a flavonoid O-glucosyltransferase. In the second step, a flavonoid-glucoside (1→2)-O-rhamnosyltransferase catalyzes the transfer of a rhamnose unit from a UDP-rhamnose donor to the 2"-hydroxyl position of the newly attached glucose. This specific (1→2) linkage is what defines the neohesperidoside moiety.
Research on plants like Camellia sinensis (tea) and Astilbe chinensis has successfully identified UGTs capable of carrying out this sequential synthesis for 7-O-neohesperidosides. acs.orgnih.govnih.gov For instance, studies have characterized a flavonoid 7-O-glycosyltransferase (like CsUGT75L12) that first produces a flavonoid-7-O-glucoside. acs.orgnih.gov Subsequently, a flavonoid 7-O-glucoside(1→2)rhamnosyltransferase (like CsUGT79B28) completes the synthesis of the 7-O-neohesperidoside. acs.orgnih.gov
While these studies focused on the 7-OH position, the enzymatic logic is directly applicable to the synthesis of Quercetin-3-O-neohesperidose. The key is to identify a UGT that specifically glucosylates the 3-OH position of quercetin (B1663063), followed by the action of a glucoside-2"-O-rhamnosyltransferase. One-pot cascade reactions using multiple enzymes have been developed, demonstrating the feasibility of this approach for producing flavonoid disaccharides. nih.gov
Table 1: Key UDP-Glycosyltransferases in Neohesperidoside Biosynthesis
| Enzyme Name/Family | Source Organism | Function | Acceptor Substrate (Example) | Product (Example) | Reference |
| CsUGT75L12 | Camellia sinensis | Flavonoid 7-O-glucosyltransferase | Naringenin (B18129), Apigenin | Naringenin-7-O-glucoside | acs.orgnih.gov |
| CsUGT79B28 | Camellia sinensis | Flavonoid 7-O-glucoside(1→2)rhamnosyltransferase | Naringenin-7-O-glucoside | Naringenin-7-O-neohesperidoside | acs.orgnih.gov |
| AcUGT73C18 | Astilbe chinensis | Flavonoid 7-O-glycosyltransferase | Diosmetin, Apigenin | Diosmetin-7-O-glucoside | nih.gov |
| AcUGT79B37 | Astilbe chinensis | Flavonoid 7-O-glucoside-2"-O-rhamnosylation | Diosmetin-7-O-glucoside | Diosmetin-7-O-neohesperidoside (Neodiosmin) | nih.gov |
Microbial Production of this compound
While direct microbial fermentation of this compound has not been extensively reported, the metabolic engineering of microorganisms, particularly Escherichia coli, offers a highly promising platform for its production. This approach involves creating a whole-cell biocatalyst capable of converting an externally supplied aglycone (quercetin) into the desired glycoside.
The strategy builds upon successful research in producing other quercetin glycosides, such as glucosides and xylosides, in E. coli. researchgate.net A plausible metabolic engineering approach for this compound would involve:
Engineering Sugar Donor Pathways: The host microbe must be engineered to provide ample supplies of the two necessary activated sugar donors: UDP-glucose and UDP-L-rhamnose. This is often achieved by overexpressing the genes involved in their respective biosynthetic pathways.
Introducing Glycosyltransferases: The genes for the two key enzymes identified in enzymatic synthesis strategies (Section 9.1) must be introduced and expressed in the microbial host. This would include:
A Quercetin-3-O-glucosyltransferase (Q3GT) to catalyze the initial glucosylation of quercetin.
A Flavonoid-glucoside-2"-O-rhamnosyltransferase to complete the neohesperidoside structure.
Optimization of Bioconversion: The process would involve supplying the engineered E. coli culture with quercetin as a substrate and allowing the cellular machinery to perform the two-step glycosylation.
This whole-cell biotransformation approach circumvents the need to purify enzymes and regenerate expensive nucleotide sugar cofactors, as the living cells handle these processes internally. researchgate.net
Table 2: Proposed Genetic Components for Microbial Production in E. coli
| Component | Gene(s) | Function | Source Organism (Example) |
| Glucosyltransferase | Q3GT | Catalyzes the transfer of glucose to the 3-OH position of quercetin. | Arabidopsis thaliana or other plants |
| Rhamnosyltransferase | UGT79B-family | Catalyzes the (1→2) rhamnosylation of the quercetin-3-O-glucoside intermediate. | Camellia sinensis, Astilbe chinensis |
| UDP-Glucose Pathway | galU | UTP-glucose-1-phosphate uridylyltransferase for UDP-glucose synthesis. | Escherichia coli (overexpressed) |
| UDP-Rhamnose Pathway | AtRHM1 or similar | UDP-L-rhamnose synthase for converting UDP-glucose to UDP-rhamnose. | Arabidopsis thaliana |
Chemo-Enzymatic Synthetic Routes
Chemo-enzymatic synthesis combines the precision of enzymatic catalysts with the efficiency of traditional organic chemistry to construct complex molecules like this compound. This hybrid approach can overcome the limitations of purely chemical or biological methods.
A fully chemical synthesis has been successfully developed for Isorhamnetin-3-O-neohesperidoside, a closely related compound. researchgate.netglobalauthorid.com This route provides a template that could be adapted for quercetin. The key steps involve:
Regioselective Protection: The hydroxyl groups on the quercetin aglycone, other than the 3-OH position, are protected using chemical reagents like benzyl (B1604629) groups to prevent unwanted side reactions.
Glycosylation: The protected quercetin is reacted with a chemically activated neohesperidose donor (e.g., a glycosyl bromide or trichloroacetimidate) to form the glycosidic bond at the 3-OH position.
Deprotection: The protecting groups are removed to yield the final this compound.
A more integrated chemo-enzymatic strategy involves using enzymes for the glycosylation steps on a chemically prepared substrate. One powerful method is the development of one-pot, multi-enzyme cascade reactions. Research has demonstrated the synthesis of Isorhamnetin-3-O-rhamnoside using a three-enzyme cascade with an in-vitro UDP-rhamnose regeneration system. mdpi.com This system combined a rhamnosyltransferase, a sucrose (B13894) synthase, and a UDP-rhamnose synthase to efficiently rhamnosylate the isorhamnetin (B1672294) aglycone, achieving 100% molar conversion. mdpi.com
Adapting this for this compound would involve a four-enzyme system in a single reaction vessel:
A Quercetin-3-O-glucosyltransferase
A Flavonoid-glucoside-2"-O-rhamnosyltransferase
Enzymes for UDP-glucose regeneration (e.g., sucrose synthase)
Enzymes for UDP-rhamnose regeneration (e.g., rhamnose synthase)
This approach is highly efficient as it drives the reaction towards the product by continuously regenerating the required sugar donors from inexpensive sources like sucrose. mdpi.com
Future Research Directions and Emerging Paradigms
Advanced Omics Technologies in Quercetin-3-O-neohesperidose Research
The application of advanced "omics" technologies, including metabolomics, transcriptomics, and proteomics, is set to revolutionize our understanding of this compound. Metabolomics, the large-scale study of small molecules or metabolites, has already been instrumental in identifying and quantifying this compound in various plant species and in studying its metabolic fate. mdpi.comnih.gov For instance, UPLC-QTOF-MS based metabolomics has been used to analyze the chemical composition of plants like Eucommia ulmoides pollen, leading to the identification of Quercetin-3-O-neohesperidoside as a key component. mdpi.com
Transcriptomics, which analyzes the complete set of RNA transcripts in a cell, can reveal how this compound influences gene expression. mdpi.com By combining metabolomic and transcriptomic data, researchers can build a more comprehensive picture of the molecular pathways affected by this compound. mdpi.com Proteomics, the study of the entire protein complement, can further elucidate the functional consequences of these gene expression changes by identifying the proteins that are differentially expressed or modified in response to this compound. mdpi.com Integrated omics approaches will be crucial for understanding the systemic effects of this flavonoid and for identifying its molecular targets and mechanisms of action.
Precision Studies on Microbial Biotransformation and Host Response
The gut microbiota plays a pivotal role in the metabolism of many dietary polyphenols, including flavonoids like this compound. tandfonline.commdpi.com Future research will focus on precision studies to delineate the specific microbial species and enzymatic pathways involved in its biotransformation. It is known that the bioavailability and biological activity of flavonoids are heavily influenced by their metabolism by gut bacteria. frontiersin.orgmdpi.com
For example, the biotransformation of a related compound, isorhamnetin-3-O-neohesperidoside, by human intestinal flora has been shown to involve deglycosylation to isorhamnetin-3-O-glucoside and subsequently to the aglycone isorhamnetin (B1672294), followed by demethylation to quercetin (B1663063). nih.govscispace.com Similar pathways are anticipated for this compound. Identifying the specific bacteria responsible for these transformations, such as Bacteroides and Eubacterium species, is a key area of investigation. proquest.comimrpress.com Understanding this intricate interplay between this compound, the gut microbiota, and the host's physiological response will be critical for predicting its health effects.
Exploration of Novel Biological Targets and Mechanisms
While this compound has been associated with various biological activities, including anti-inflammatory and antioxidant effects, the precise molecular targets and mechanisms underlying these actions are still being uncovered. biosynth.commedchemexpress.com Future research will employ a range of techniques to identify novel biological targets.
Molecular docking studies, a form of computational modeling, have already been used to predict the binding of this compound and its derivatives to various protein targets, such as the main protease (Mpro) of SARS-CoV-2. nih.govresearchgate.netresearchgate.netnih.govdctabudhabi.ae These in silico approaches can guide further experimental validation. nih.gov High-throughput screening of compound libraries against a panel of enzymes and receptors will also be instrumental in identifying direct molecular interactions. Furthermore, investigating its effects on key signaling pathways, such as those involved in inflammation and oxidative stress, will provide a deeper understanding of its mechanism of action at the cellular and molecular levels. semanticscholar.org
Development of Standardized Reference Materials for Research
A significant challenge in the study of natural products is the lack of high-purity, well-characterized reference materials. The development of standardized reference materials for this compound is essential to ensure the accuracy, reproducibility, and comparability of research findings across different laboratories. biosynth.comchemscene.comcymitquimica.com
Currently, analytical standards for this compound are available from various suppliers, but ensuring their purity and accurate quantification is paramount. ccsenet.orgextrasynthese.com The establishment of certified reference materials, with comprehensively characterized properties, will be a crucial step forward. This will involve detailed chemical analysis, including techniques like NMR spectroscopy and mass spectrometry, to confirm the structure and purity of the compound. mdpi.com The availability of such standards will be vital for quantitative analysis in biological matrices, for calibrating analytical instruments, and for conducting reliable in vitro and in vivo studies.
Theoretical and Computational Modeling Advancements
Theoretical and computational modeling are powerful tools that can accelerate research on this compound. Molecular docking, as previously mentioned, is a key computational technique used to predict the binding affinity and interaction modes of a ligand with a target protein. nih.govnih.govresearchgate.net These studies have suggested that this compound and its derivatives can interact with important viral proteins, highlighting their potential as antiviral agents. researchgate.netresearchgate.netnih.govdctabudhabi.ae
Beyond molecular docking, more advanced computational methods such as molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system. researchgate.netnih.gov Quantitative structure-activity relationship (QSAR) studies can also be employed to correlate the chemical structure of this compound and its analogues with their biological activities. These computational approaches, when used in conjunction with experimental data, can guide the design of more potent and selective derivatives of this compound for therapeutic applications.
Q & A
Basic Research Questions
Q. What validated analytical techniques are recommended for characterizing the stereochemical configuration of Quercetin-3-O-neohesperidose?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use 1D H and C NMR to resolve the 10 stereocenters, focusing on coupling constants and NOESY/ROESY experiments to confirm spatial arrangements .
-
High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (C₂₇H₃₀O₁₆, exact mass 610.153385) and fragmentation patterns to distinguish glycosidic linkages .
-
Circular Dichroism (CD) : Compare experimental spectra with databases to assign absolute configurations of chiral centers, particularly for the neohesperidose moiety.
- Data Table :
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₇H₃₀O₁₆ | |
| Exact Mass | 610.153385 | |
| Stereocenters | 10 |
Q. How can researchers isolate this compound from plant extracts while preserving structural integrity?
- Methodological Answer :
- Extraction : Use polar solvents (e.g., 70% ethanol/water) under nitrogen to prevent oxidation of phenolic groups.
- Chromatography :
- Preparative HPLC : Optimize gradients using C18 columns (5 µm, 250 mm × 20 mm) with UV detection at 370 nm.
- Countercurrent Chromatography (CCC) : Employ a hexane-ethyl acetate-methanol-water (4:5:4:5) system for high-purity isolation .
- Stability Testing : Monitor degradation via LC-MS under varying pH and temperature conditions to identify optimal storage parameters.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis Framework :
Data Harmonization : Normalize bioactivity metrics (e.g., IC₅₀, EC₅₀) using standardized units (µM or µg/mL) .
Covariate Adjustment : Apply multivariate regression to account for variables like cell line heterogeneity, solvent effects, and assay protocols .
Sensitivity Analysis : Use tools like PRISMA to assess publication bias and outlier studies .
- In Silico Validation : Cross-validate results with molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., COX-2, NF-κB).
Q. How can mixed-methods approaches elucidate the in vivo metabolic pathways of this compound?
- Methodological Answer :
- Quantitative Component :
- Pharmacokinetic Profiling : Administer isotopically labeled compound (e.g., ¹⁴C) to track absorption/distribution in rodent models. Use LC-MS/MS to quantify metabolites in plasma and tissues .
- Qualitative Component :
- Transcriptomic Analysis : Apply RNA-seq to identify genes (e.g., CYP450 isoforms) upregulated during metabolism. Validate with qPCR .
- Integration : Use joint displays to map metabolite concentrations against gene expression timelines, identifying causal relationships .
Q. What computational and experimental methods are optimal for synthesizing this compound derivatives with enhanced bioavailability?
- Methodological Answer :
- In Silico Design :
- Molecular Dynamics (MD) : Simulate glycosidic bond stability under physiological conditions (GROMACS/AMBER).
- QSAR Modeling : Train models on quercetin derivatives (e.g., hyperoside, quercitrin) to predict logP and solubility .
- Synthetic Chemistry :
- Enzymatic Glycosylation : Use UDP-glycosyltransferases (UGTs) to regioselectively modify the 3-O position .
- Protection/Deprotection : Employ tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyls during synthesis .
Data Contradiction Analysis
Q. How should researchers address variability in antioxidant assays (e.g., DPPH vs. FRAP) for this compound?
- Methodological Answer :
- Assay Calibration : Include reference standards (e.g., Trolox, ascorbic acid) in all runs to normalize inter-laboratory variability .
- Mechanistic Profiling : Combine electron transfer (ET)-based assays (FRAP) with hydrogen atom transfer (HAT)-based methods (ORAC) to distinguish antioxidant mechanisms .
- Statistical Reconciliation : Apply Bland-Altman plots to quantify agreement between assay results and identify systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
